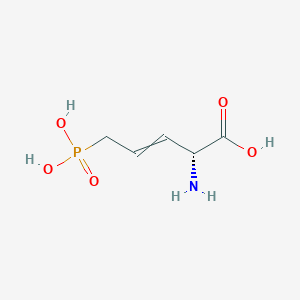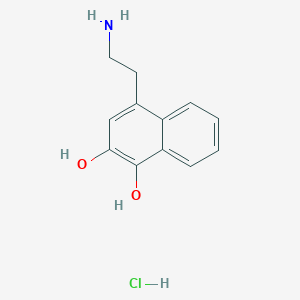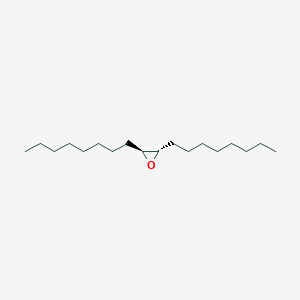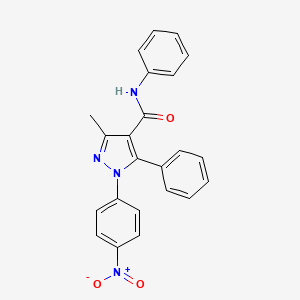
(2R)-2-amino-5-phosphonopent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-5-phosphono-3-pentenoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a phosphono group, and a pentenoic acid moiety. Its stereochemistry is defined by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-5-phosphono-3-pentenoic acid typically involves multi-step organic reactions One common method includes the use of chiral catalysts to ensure the correct stereochemistryFor example, a recent method involves the use of a chiral auxiliary to direct the stereochemistry during the formation of the pentenoic acid backbone .
Industrial Production Methods
Industrial production of (2R)-2-Amino-5-phosphono-3-pentenoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-5-phosphono-3-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pentenoic acid moiety to a saturated acid.
Substitution: The amino and phosphono groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated acids. Substitution reactions can lead to a variety of amino and phosphono-substituted compounds.
Scientific Research Applications
(2R)-2-Amino-5-phosphono-3-pentenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-5-phosphono-3-pentenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-5-phosphono-3-pentenoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-5-phosphonovaleric acid: A structurally similar compound lacking the pentenoic acid moiety.
2-Amino-3-phosphonopropionic acid: Another related compound with a shorter carbon chain.
Uniqueness
(2R)-2-Amino-5-phosphono-3-pentenoic acid is unique due to its specific (2R) configuration and the presence of both amino and phosphono groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
60978-99-6 |
|---|---|
Molecular Formula |
C5H10NO5P |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
(2R)-2-amino-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 |
InChI Key |
TUMOUMLCWZEIRK-SCSAIBSYSA-N |
Isomeric SMILES |
C(C=C[C@H](C(=O)O)N)P(=O)(O)O |
Canonical SMILES |
C(C=CC(C(=O)O)N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)

![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)


![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)



![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
